Methyl 2-(4-ethylpiperazin-1-YL)benzoate
Overview
Description
Methyl 2-(4-ethylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C14H20N2O2 and a molar mass of 248.32 g/mol . This compound is characterized by the presence of a benzoate ester linked to a piperazine ring, which is further substituted with an ethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylpiperazin-1-yl)benzoate typically involves the esterification of 2-(4-ethylpiperazin-1-yl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-(4-ethylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but without the piperazine ring.
Ethyl piperazine: Contains the piperazine ring but lacks the benzoate ester group.
Uniqueness
Methyl 2-(4-ethylpiperazin-1-yl)benzoate is unique due to the combination of the benzoate ester and the substituted piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler compounds like methyl benzoate or ethyl piperazine .
Properties
IUPAC Name |
methyl 2-(4-ethylpiperazin-1-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-15-8-10-16(11-9-15)13-7-5-4-6-12(13)14(17)18-2/h4-7H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGPHKGLDKAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209740 | |
Record name | Benzoic acid, 2-(4-ethyl-1-piperazinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820640-78-5 | |
Record name | Benzoic acid, 2-(4-ethyl-1-piperazinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820640-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(4-ethyl-1-piperazinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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